molecular formula C5H5N3 B2807131 1-(prop-2-yn-1-yl)-1H-1,2,3-triazole CAS No. 78909-98-5

1-(prop-2-yn-1-yl)-1H-1,2,3-triazole

Cat. No. B2807131
CAS RN: 78909-98-5
M. Wt: 107.116
InChI Key: BBMDEASYWHQDKZ-UHFFFAOYSA-N
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Description

The compound “1-(prop-2-yn-1-yl)-1H-1,2,3-triazole” belongs to a class of organic compounds known as alkynes . Alkynes are characterized by a carbon-carbon triple bond. The “prop-2-yn-1-yl” part refers to a three-carbon alkyne, and “1H-1,2,3-triazole” is a type of heterocyclic compound containing a five-membered ring with two carbon atoms and three nitrogen atoms .


Synthesis Analysis

While specific synthesis methods for “1-(prop-2-yn-1-yl)-1H-1,2,3-triazole” are not available, similar compounds have been synthesized through various methods. For instance, the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate leads to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones .


Chemical Reactions Analysis

In general, alkynes like “1-(prop-2-yn-1-yl)-1H-1,2,3-triazole” can undergo a variety of chemical reactions, including addition, oxidation, and reduction reactions. For instance, the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen has been reported .

Scientific Research Applications

Antimicrobial and Antifungal Properties

1,2,3-Triazole derivatives, including those with a 1-(prop-2-yn-1-yl) substituent, have been extensively studied for their antimicrobial and antifungal properties. For instance, a study by Lima-Neto et al. (2012) synthesized triazole derivatives and found significant antifungal activity against Candida strains (Lima-Neto et al., 2012). Similarly, Kaushik et al. (2017) reported the synthesis of ester-linked 1,4-disubstituted 1,2,3-triazoles showing moderate to good antimicrobial activity against various bacterial and fungal strains (Kaushik et al., 2017).

Anticancer Potential

The synthesis of 1,2,3-triazole derivatives has also shown promise in cancer research. For example, El Bourakadi et al. (2020) synthesized thiabendazole-derived 1,2,3-triazole compounds and found that one compound exhibited significant antiproliferative activity against several human cancer cell lines (El Bourakadi et al., 2020).

Synthesis and Structural Studies

1,2,3-Triazoles, including those with a 1-(prop-2-yn-1-yl) substituent, have been the subject of various synthesis and structural studies. Aarjane et al. (2021) developed a microwave-assisted synthesis method for new 1,2,3-triazole compounds derived from acridone, highlighting the versatility and efficiency of synthesizing these compounds (Aarjane et al., 2021).

Green Chemistry Applications

The use of 1,2,3-triazoles in green chemistry has been explored, emphasizing environmental sustainability. Pelizaro et al. (2019) assessed the acute toxicity and cytotoxicity of fluorescent markers derived from 1,2,3-triazoles, demonstrating their potential in biodiesel quality monitoring with low environmental impact (Pelizaro et al., 2019).

properties

IUPAC Name

1-prop-2-ynyltriazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3/c1-2-4-8-5-3-6-7-8/h1,3,5H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMDEASYWHQDKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=CN=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(prop-2-yn-1-yl)-1H-1,2,3-triazole

Citations

For This Compound
1
Citations
S Jana, J Thomas, W Dehaen - The Journal of Organic Chemistry, 2016 - ACS Publications
A practical, straightforward, and highly regioselective Zn(OAc) 2 -mediated method toward propargyl triazoles has been developed for the first time from commercially available …
Number of citations: 28 pubs.acs.org

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